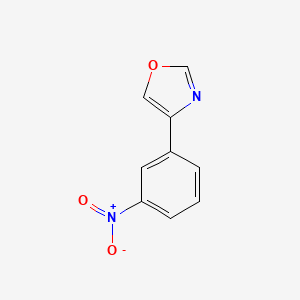![molecular formula C16H16O4 B11925353 2-(2',3'-Dimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B11925353.png)
2-(2',3'-Dimethoxy-[1,1'-biphenyl]-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2’,3’-Dimethoxy-[1,1’-biphenyl]-2-yl)acetic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two methoxy groups attached to the biphenyl structure, along with an acetic acid moiety. Biphenyl derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’,3’-Dimethoxy-[1,1’-biphenyl]-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 2,3-dimethoxybiphenyl is coupled with an appropriate acetic acid derivative in the presence of a palladium catalyst and a base .
Another method involves the Friedel-Crafts acylation reaction, where 2,3-dimethoxybiphenyl is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . This reaction introduces the acetic acid moiety onto the biphenyl structure.
Industrial Production Methods
Industrial production of 2-(2’,3’-Dimethoxy-[1,1’-biphenyl]-2-yl)acetic acid typically involves large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction is favored due to its high efficiency and mild reaction conditions. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2’,3’-Dimethoxy-[1,1’-biphenyl]-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The biphenyl structure can be reduced to form cyclohexyl derivatives using hydrogenation reactions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Nitro, sulfonic acid, and halogenated biphenyl derivatives.
Applications De Recherche Scientifique
2-(2’,3’-Dimethoxy-[1,1’-biphenyl]-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 2-(2’,3’-Dimethoxy-[1,1’-biphenyl]-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy groups and the acetic acid moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dimethoxybiphenyl: Lacks the acetic acid moiety but shares the biphenyl and methoxy groups.
2,3-Dimethoxybiphenyl-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid moiety.
Uniqueness
2-(2’,3’-Dimethoxy-[1,1’-biphenyl]-2-yl)acetic acid is unique due to the presence of both methoxy groups and the acetic acid moiety, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H16O4 |
|---|---|
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
2-[2-(2,3-dimethoxyphenyl)phenyl]acetic acid |
InChI |
InChI=1S/C16H16O4/c1-19-14-9-5-8-13(16(14)20-2)12-7-4-3-6-11(12)10-15(17)18/h3-9H,10H2,1-2H3,(H,17,18) |
Clé InChI |
MKPWZOMAZRRWLT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)C2=CC=CC=C2CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine](/img/structure/B11925277.png)



amine](/img/structure/B11925299.png)



![1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one](/img/structure/B11925331.png)


![4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one](/img/structure/B11925345.png)

